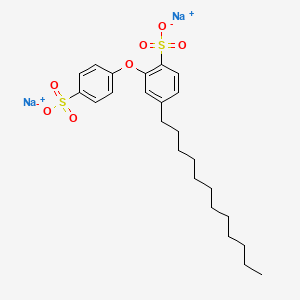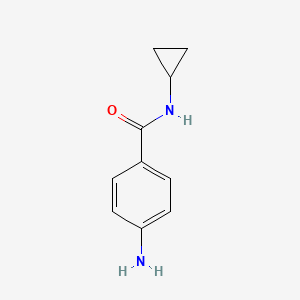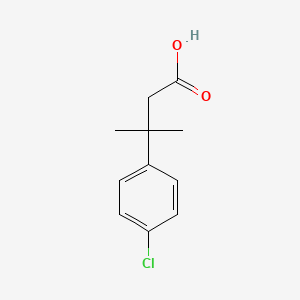
Disodium 4-dodecyl-2,4'-oxydibenzenesulfonate
Descripción general
Descripción
Disodium 4-dodecyl-2,4’-oxydibenzenesulfonate is an inorganic compound with the molecular formula C24H32Na2O7S2 . It is used as a cross-linking agent and can be used as an emulsifier for emulsion polymerization, a leveling agent in the nylon printing and dyeing industry, and a wetting agent, a coupling agent, and a stabilizer in the detergent industry .
Synthesis Analysis
The synthesis of Disodium 4-dodecyl-2,4’-oxydibenzenesulfonate involves the reaction of dodecyl diphenyl ether with fuming sulfuric acid (SO3 20%~25%) at about 15°C. The molar ratio of dodecyl diphenyl ether to fuming sulfuric acid is 1:2.2. After the dropping of fuming sulfuric acid, the temperature is raised to 50°C and the reaction is allowed to proceed for 3 hours .Molecular Structure Analysis
The molecular structure of Disodium 4-dodecyl-2,4’-oxydibenzenesulfonate is represented by the SMILES notation: CCCCCCCCCCCCc1ccc(c(c1)Oc2ccc(cc2)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] and the InChI notation: InChI=1S/C24H34O7S2.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-20-13-18-24(33(28,29)30)23(19-20)31-21-14-16-22(17-15-21)32(25,26)27;;/h13-19H,2-12H2,1H3,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 .Chemical Reactions Analysis
Disodium 4-dodecyl-2,4’-oxydibenzenesulfonate reacts with hydrogen peroxide to produce persulfate and diphenyl ether .Physical And Chemical Properties Analysis
Disodium 4-dodecyl-2,4’-oxydibenzenesulfonate is a amber transparent liquid. It has a relative density of 1.161 at 25°C and a viscosity of 145MPa·s at 25°C at a concentration of 0.1%. It is soluble in water, hydrochloric acid, and alkali solution, but insoluble in mineral oil and xylene .Aplicaciones Científicas De Investigación
Cross-Linking Agent in Polymer Chemistry
This compound can act as a cross-linking agent that reacts with hydrogen peroxide to produce persulfate and diphenyl ether. The resulting reaction solution can be treated with polyvinyl alcohol to form a cross-linked polymer .
Emulsifier in Polymerization
It is used as an emulsifier for emulsion polymerization, which is a process where monomer droplets are dispersed in an aqueous phase containing the emulsifier .
Leveling Agent in Textile Industry
In the nylon printing and dyeing industry, it serves as a leveling agent, which helps to ensure even coloration in textiles by controlling the dye uptake rate .
Safety and Hazards
Disodium 4-dodecyl-2,4’-oxydibenzenesulfonate should be handled with care to avoid contact with skin and eyes. Formation of dust and aerosols should be avoided. Exposure should be avoided and special instructions should be obtained before use. Appropriate exhaust ventilation should be provided at places where dust is formed .
Mecanismo De Acción
Target of Action
It is known to be used as an emulsifier in emulsion polymerization , suggesting that it may interact with polymers or monomers in these reactions.
Mode of Action
Disodium 4-dodecyl-2,4’-oxydibenzenesulfonate is known to react with hydrogen peroxide to produce persulfate and diphenyl ether . This suggests that it may act as a catalyst or reactant in redox reactions, facilitating the breakdown of hydrogen peroxide.
Biochemical Pathways
Its role in emulsion polymerization suggests that it may influence the polymerization pathways of certain monomers.
Pharmacokinetics
It is known to be soluble in water, hydrochloric acid, and alkali solutions, but insoluble in mineral oil and xylene . This solubility profile may influence its bioavailability and distribution in aqueous environments.
Result of Action
Its use in emulsion polymerization suggests that it may facilitate the formation of polymer chains from monomers, potentially influencing the properties of the resulting polymers.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Disodium 4-dodecyl-2,4’-oxydibenzenesulfonate. For instance, its solubility in different solvents suggests that the presence and concentration of these solvents in the environment can affect its availability and reactivity. Additionally, its reaction with hydrogen peroxide suggests that the presence and concentration of hydrogen peroxide in the environment can also influence its action.
Propiedades
IUPAC Name |
disodium;4-dodecyl-2-(4-sulfonatophenoxy)benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O7S2.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-20-13-18-24(33(28,29)30)23(19-20)31-21-14-16-22(17-15-21)32(25,26)27;;/h13-19H,2-12H2,1H3,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORMPWNLQJTSOT-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC(=C(C=C1)S(=O)(=O)[O-])OC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32Na2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041898 | |
| Record name | Sodium dodecyl diphenyl ether disulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7575-62-4 | |
| Record name | Disodium 4-dodecyl-2,4'-oxydibenzenesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007575624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium dodecyl diphenyl ether disulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DISODIUM 4-DODECYL-2,4'-OXYDIBENZENESULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O37Y035318 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Disodium 4-dodecyl-2,4'-oxydibenzenesulfonate in ink cleaning agents?
A1: Disodium 4-dodecyl-2,4'-oxydibenzenesulfonate (C12-MADS) functions as a surfactant in semi-aqueous-based ink cleaning agents. [] Research demonstrates its effectiveness when combined with D-limonene as the main solvent. In an aqueous-based system, the optimal ratio of C12-MADS, Linear alkylbenzene sulfonate (LAS), and Sorbitan monopalmitate (Span 40) is 1:1:1, with a surfactant concentration of 0.03 mol/L. [] This formulation effectively removes ink residues.
Q2: How does the structure of Disodium 4-dodecyl-2,4'-oxydibenzenesulfonate contribute to its properties in high-temperature leveling agents for dyeing?
A2: While the provided research [] does not explicitly elaborate on the structural properties of Disodium 4-dodecyl-2,4'-oxydibenzenesulfonate, its inclusion in the formulation suggests it contributes to the leveling agent's overall performance. It's likely that the molecule's structure, featuring a long hydrophobic alkyl chain and hydrophilic sulfonate groups, facilitates its function as a surfactant. This dual nature allows it to interact with both the dye and the fabric, promoting even distribution and preventing dye aggregation at high temperatures.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone](/img/structure/B1345109.png)










